Cas no 64977-28-2 (3-(bromomethyl)-1-methylnaphthalene)
3-(bromomethyl)-1-methylnaphthalene Chemical and Physical Properties
Names and Identifiers
-
- Naphthalene, 3-(bromomethyl)-1-methyl-
- 3-Bromomethyl-1-methyl-naphthalene
- 3-(bromomethyl)-1-methylnaphthalene
- 2-(Bromomethyl)-4-methylnaphthalene
- DTXSID901292990
- starbld0018064
- 64977-28-2
-
- MDL: MFCD18413637
- Inchi: 1S/C12H11Br/c1-9-6-10(8-13)7-11-4-2-3-5-12(9)11/h2-7H,8H2,1H3
- InChI Key: KKOXHLJQXQQURI-UHFFFAOYSA-N
- SMILES: C1(C)=C2C(C=CC=C2)=CC(CBr)=C1
Computed Properties
- Exact Mass: 234.00441Da
- Monoisotopic Mass: 234.00441Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 167
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.6
- Topological Polar Surface Area: 0Ų
3-(bromomethyl)-1-methylnaphthalene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | BBV-40250048-1.0g |
3-(bromomethyl)-1-methylnaphthalene |
64977-28-2 | 95% | 1.0g |
$1232.0 | 2022-12-30 | |
| Enamine | BBV-40250048-2.5g |
3-(bromomethyl)-1-methylnaphthalene |
64977-28-2 | 95% | 2.5g |
$2554.0 | 2023-10-28 | |
| Enamine | BBV-40250048-5.0g |
3-(bromomethyl)-1-methylnaphthalene |
64977-28-2 | 95% | 5.0g |
$3235.0 | 2022-12-30 | |
| Enamine | BBV-40250048-10.0g |
3-(bromomethyl)-1-methylnaphthalene |
64977-28-2 | 95% | 10.0g |
$4067.0 | 2022-12-30 | |
| eNovation Chemicals LLC | Y1127508-500mg |
3-Bromomethyl-1-methyl-naphthalene |
64977-28-2 | 95% | 500mg |
$825 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1127508-1g |
3-Bromomethyl-1-methyl-naphthalene |
64977-28-2 | 95% | 1g |
$1545 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1127508-5g |
3-Bromomethyl-1-methyl-naphthalene |
64977-28-2 | 95% | 5g |
$5465 | 2024-07-28 | |
| Alichem | A219001903-1g |
2-(Bromomethyl)-4-methylnaphthalene |
64977-28-2 | 98% | 1g |
$2540.00 | 2023-09-01 | |
| Enamine | BBV-40250048-1g |
3-(bromomethyl)-1-methylnaphthalene |
64977-28-2 | 95% | 1g |
$1232.0 | 2023-10-28 | |
| Enamine | BBV-40250048-5g |
3-(bromomethyl)-1-methylnaphthalene |
64977-28-2 | 95% | 5g |
$3235.0 | 2023-10-28 |
3-(bromomethyl)-1-methylnaphthalene Related Literature
-
Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
-
Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
-
M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
-
Connor J. Taylor,Hikaru Seki,Friederike M. Dannheim,Mark J. Willis,Graeme Clemens,Brian A. Taylor,Thomas W. Chamberlain,Richard A. Bourne React. Chem. Eng., 2021,6, 1404-1411
-
Xingjie Wu,Linzhu Zhou,Yue Su,Chang-Ming Dong J. Mater. Chem. B, 2016,4, 2142-2152
Additional information on 3-(bromomethyl)-1-methylnaphthalene
Naphthalene, 3-(bromomethyl)-1-methyl- (CAS No. 64977-28-2): A Versatile Intermediate in Organic Synthesis
Naphthalene, 3-(bromomethyl)-1-methyl- (CAS No. 64977-28-2) is a specialized organic compound that has gained significant attention in the field of synthetic chemistry. This brominated naphthalene derivative serves as a crucial intermediate in the synthesis of various complex molecules, particularly in pharmaceuticals, agrochemicals, and advanced materials. The presence of both bromomethyl and methyl groups on the naphthalene ring makes it a valuable building block for further functionalization.
The compound's molecular structure features a naphthalene core with a bromomethyl group at the 3-position and a methyl group at the 1-position. This specific arrangement provides unique reactivity patterns that are exploited in numerous synthetic applications. Researchers often search for "3-(bromomethyl)-1-methylnaphthalene uses" or "CAS 64977-28-2 applications" to understand its role in modern chemical synthesis.
One of the most significant applications of Naphthalene, 3-(bromomethyl)-1-methyl- is in the pharmaceutical industry, where it serves as a precursor for various drug molecules. The bromine atom acts as an excellent leaving group, facilitating nucleophilic substitution reactions that are fundamental in drug development. Recent trends show increased interest in "brominated naphthalene derivatives in medicine" as researchers explore new therapeutic compounds.
In material science, this compound has shown promise in the development of organic semiconductors and liquid crystals. The naphthalene core provides excellent π-conjugation, while the bromomethyl functionality allows for further polymerization or cross-linking. Searches for "naphthalene derivatives for OLEDs" often lead to discussions about compounds like 64977-28-2 and their potential in electronic devices.
The synthesis of Naphthalene, 3-(bromomethyl)-1-methyl- typically involves the bromination of 1-methylnaphthalene derivatives. This process has been optimized over the years to achieve higher yields and purity, with many researchers looking for "synthesis of 3-bromomethyl-1-methylnaphthalene" to improve their laboratory procedures. The compound's stability under normal conditions makes it a practical choice for various synthetic pathways.
Environmental considerations have become increasingly important in chemical research, and Naphthalene, 3-(bromomethyl)-1-methyl- has been studied in this context as well. While not classified as hazardous under normal handling conditions, proper laboratory practices should always be followed. Recent search trends show growing interest in "green chemistry approaches to naphthalene derivatives" and "sustainable synthesis of brominated aromatics".
The global market for Naphthalene, 3-(bromomethyl)-1-methyl- has seen steady growth, particularly in regions with strong pharmaceutical and electronics industries. Suppliers often list this compound under various names, including "1-methyl-3-(bromomethyl)naphthalene" or simply by its CAS number 64977-28-2. Quality specifications typically emphasize purity levels, with HPLC analysis being the standard characterization method.
Analytical techniques for Naphthalene, 3-(bromomethyl)-1-methyl- include NMR spectroscopy, mass spectrometry, and various chromatographic methods. These techniques are essential for verifying the compound's identity and purity, especially when used as a pharmaceutical intermediate. Researchers frequently search for "characterization of bromomethyl naphthalene derivatives" to ensure proper analytical protocols.
Future research directions for 64977-28-2 include exploring its potential in new catalytic systems and as a building block for more complex molecular architectures. The compound's versatility continues to attract attention, with scientific literature regularly publishing new applications. Emerging search terms like "innovative uses of brominated naphthalenes" reflect this ongoing interest in the scientific community.
Storage and handling of Naphthalene, 3-(bromomethyl)-1-methyl- require standard laboratory precautions. The compound should be kept in a cool, dry place, protected from light and moisture. While not particularly sensitive, proper storage ensures long-term stability and maintains its reactivity for synthetic applications.
In conclusion, Naphthalene, 3-(bromomethyl)-1-methyl- (CAS No. 64977-28-2) represents an important tool in modern organic synthesis. Its unique combination of a naphthalene core with reactive bromomethyl and methyl substituents makes it invaluable for researchers across multiple disciplines. As synthetic chemistry continues to advance, compounds like this will undoubtedly play a crucial role in developing new materials and pharmaceuticals.
64977-28-2 (3-(bromomethyl)-1-methylnaphthalene) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)